molecular formula C18H15BrO3 B4611566 5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE

5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B4611566
M. Wt: 359.2 g/mol
InChI Key: JNICJWUFKLPHSL-UHFFFAOYSA-N
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Description

5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromophenyl group, a methoxy group, and two methyl groups attached to the chromen-2-one core structure

Scientific Research Applications

5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using sodium methoxide (NaOCH3) in methanol as the reagent.

    Coumarin Formation: The chromen-2-one core is synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the chromen-2-one core play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound may inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with similar structural features but lacking the bromophenyl and methoxy groups.

    7-Hydroxycoumarin: Another coumarin derivative with a hydroxyl group at the 7-position instead of the methoxy group.

    Warfarin: A well-known anticoagulant that shares the chromen-2-one core structure but has different substituents.

Uniqueness

5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is unique due to the presence of the bromophenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound for various scientific applications, distinguishing it from other coumarin derivatives.

Properties

IUPAC Name

5-[(2-bromophenyl)methoxy]-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-11-7-15(21-10-13-5-3-4-6-14(13)19)18-12(2)9-17(20)22-16(18)8-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNICJWUFKLPHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE

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